N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Description
N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C18H21Cl2N3O and its molecular weight is 366.29. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial and Antifungal Activity
Research has demonstrated the potential of pyrazine derivatives in antimicrobial applications. For instance, certain chlorinated N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial and antifungal activities. One derivative showed notable activity against Mycobacterium tuberculosis strain H37Rv, and another exhibited significant antifungal effects against Trichophyton mentagrophytes, highlighting their potential in addressing infections caused by these pathogens (Doležal et al., 2010).
Photosynthesis-Inhibiting Activity
Pyrazine derivatives have also been studied for their ability to inhibit photosynthetic electron transport, a key process in plants. This research is of particular interest for developing herbicides that can selectively target unwanted vegetation without harming non-target plants. One compound demonstrated high photosynthesis-inhibiting activity in spinach chloroplasts, suggesting its utility in agricultural research (Doležal et al., 2010).
Chemical Synthesis and Reactivity
The reactivity and synthetic utility of pyrazine derivatives extend to organic synthesis, where they are used as intermediates in the preparation of complex molecules. Studies on enhancing the reductive cleavage of aromatic carboxamides have shown that derivatives of pyrazine, including those with tert-butyl groups, can undergo regiospecific cleavage under mild reductive conditions. This finding opens avenues for their use in synthesizing various bioactive molecules and exploring new chemical transformations (Ragnarsson et al., 2001).
Spectroscopic and Molecular Analysis
Pyrazine derivatives have been subjects of spectroscopic studies to understand their molecular properties better. For example, investigations into the spectroscopic characteristics, including FT-IR, FT-Raman, and NBO analysis, of tert-butyl-substituted pyrazinecarboxamides have provided insights into their structural and electronic properties. Such studies are essential for designing molecules with specific optical and electronic characteristics, which could be useful in materials science and pharmaceutical research (Bhagyasree et al., 2015).
Properties
IUPAC Name |
N-tert-butyl-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O/c1-18(2,3)21-17(24)23-10-9-22-8-4-5-15(22)16(23)13-7-6-12(19)11-14(13)20/h4-8,11,16H,9-10H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPPIUIRIRRUAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.